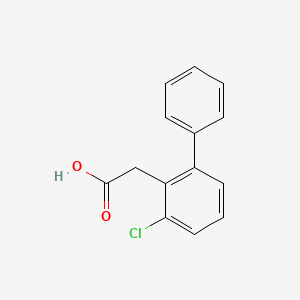

(3-Chlorobiphenyl-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO2 |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

2-(2-chloro-6-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-4-7-11(12(13)9-14(16)17)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |

InChI Key |

TXXUSBAHJFHVKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)CC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of 3 Chlorobiphenyl 2 Yl Acetic Acid

Methodologies for (3-Chlorobiphenyl-2-yl)acetic acid Synthesis

The construction of the (3-Chlorobiphenyl-2-yl)acetic acid molecule hinges on two key transformations: the formation of the biphenyl (B1667301) core and the introduction of the acetic acid side chain. The most prevalent strategies involve modern cross-coupling reactions to create the central carbon-carbon bond between the two phenyl rings.

The synthesis of the target compound can be approached through several routes, primarily relying on palladium-catalyzed cross-coupling reactions. A common strategy, adapted from the synthesis of related biphenyl compounds like the fungicide Boscalid (B143098), involves the Suzuki-Miyaura coupling reaction. patsnap.comnih.gov This approach requires two key precursors: a substituted phenylboronic acid and a halogenated phenyl derivative.

Key precursor combinations for forming the biphenyl skeleton include:

(2-Substituted-phenyl)boronic acid and 1-bromo-3-chlorobenzene: The boronic acid carries the latent acetic acid group or a precursor to it.

2-Bromo- or 2-iodoaniline (B362364) and (3-chlorophenyl)boronic acid: Following the coupling, the amino group on the resulting 2-amino-3'-chlorobiphenyl would need to be converted to the desired acetic acid moiety via reactions such as the Sandmeyer reaction.

o-Iodoaniline and 4-chlorophenylboronic acid: This specific combination is used in the synthesis of 4'-chlorobiphenyl-2-amine, a crucial intermediate for the fungicide Boscalid, highlighting the industrial applicability of this pathway. patsnap.com

An alternative strategy involves first synthesizing 3-chlorobiphenyl (B164846) and then introducing the acetic acid group. rsc.org Another potential route is the hydrolysis of a corresponding nitrile, such as (3-chlorobiphenyl-2-yl)acetonitrile, using a strong acid like sulfuric acid. google.com

The following table summarizes potential precursor compounds:

| Precursor Type | Example Compound | Role in Synthesis |

|---|---|---|

| Phenylboronic Acid | (3-Chlorophenyl)boronic acid | Provides one of the phenyl rings in Suzuki coupling. |

| Aryl Halide | 2-Iodoaniline | Provides the second phenyl ring in Suzuki coupling. |

| Aryl Halide | 1-Bromo-3-chlorobenzene | Provides the chlorinated phenyl ring in Suzuki coupling. |

| Nitrile Precursor | (3-Chlorobiphenyl-2-yl)acetonitrile | Can be hydrolyzed to form the acetic acid moiety. google.com |

| Biphenyl Intermediate | 3-Chlorobiphenyl | Can be functionalized to add the acetic acid side chain. nih.gov |

The cornerstone of modern biphenyl synthesis is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. rsc.org The catalytic cycle for this reaction generally proceeds through three fundamental steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-chlorobenzene), inserting itself into the carbon-halogen bond. This forms an organopalladium(II) complex. rsc.org

Transmetalation: The organoboron compound (e.g., a substituted phenylboronic acid) reacts with the palladium(II) complex in the presence of a base. The organic group from the boron atom is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Reaction conditions for such couplings are critical. The synthesis of 4'-chlorobiphenyl-2-amine, a related structure, involves refluxing the precursors in a solvent mixture like toluene (B28343) and an aqueous sodium carbonate solution for an extended period. patsnap.com

If the acetic acid group is introduced after the biphenyl core is formed, other mechanisms are employed. For instance, the hydrolysis of a nitrile precursor, (3-chlorobiphenyl-2-yl)acetonitrile, can be achieved by heating it in a strong mineral acid such as 30-70% sulfuric acid. google.com

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst. Palladium-based catalysts are the most common and effective. rsc.org

Palladium on Carbon (Pd/C): This heterogeneous catalyst is widely used in industrial applications due to its stability, ease of handling, and the ability to be recovered and recycled. A 5% Pd/C catalyst has been successfully used in the synthesis of biphenyl amine precursors for fungicides. patsnap.com

Palladium on Porous Carbon Nanospheres (Pd/CNS): Advanced catalytic systems like Pd/CNS are noted for being highly effective and potentially lower in cost compared to some traditional palladium salts. rsc.org

Other Metal Catalysts: While palladium is dominant, other transition metals like nickel can also catalyze similar cross-coupling reactions for C-C bond formation. organic-chemistry.org The choice of catalyst and ligands can be fine-tuned to optimize yield and reaction conditions.

Analytical Verification of (3-Chlorobiphenyl-2-yl)acetic acid Synthetic Products

Once the synthesis is complete, the identity and purity of the resulting (3-Chlorobiphenyl-2-yl)acetic acid must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number and environment of protons, including the characteristic signals from the aromatic rings and the methylene (B1212753) (-CH₂) and carboxylic acid (-COOH) protons of the acetic acid group. ¹³C NMR reveals the number of unique carbon atoms in the molecule. For comparison, the related compound 3-chlorobiphenyl shows characteristic shifts in its ¹³C NMR spectrum, which can help in assigning the signals for the target molecule. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the correct elemental composition. High-resolution mass spectrometry can provide the exact mass, further validating the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The presence of the carboxylic acid moiety would be confirmed by a broad absorption band for the O-H stretch (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the carbonyl C=O stretch (around 1700-1725 cm⁻¹).

Chromatography: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthetic product, separating it from any unreacted starting materials or byproducts. google.comepa.gov

Strategies for the Derivatization of (3-Chlorobiphenyl-2-yl)acetic acid to Analogues and Probes

The carboxylic acid functional group of (3-Chlorobiphenyl-2-yl)acetic acid is a versatile handle for chemical derivatization, allowing for the synthesis of a wide range of analogues and chemical probes.

Amide Formation: One of the most common derivatizations is the formation of amides. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacted with a primary or secondary amine. This strategy is central to the synthesis of many commercial fungicides. For example, the fungicide Boscalid is an amide formed from the condensation of 2-chloronicotinic acid and 4'-chlorobiphenyl-2-amine. nih.gov A similar reaction could couple (3-Chlorobiphenyl-2-yl)acetic acid with various amines to generate a library of amide analogues.

Esterification: Reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding ester.

Synthesis of Heterocycles: The acetic acid moiety can be used as a building block for more complex heterocyclic structures. For instance, reacting a derivative like a hydrazide with chloroacetyl chloride can lead to the formation of substituted azetidinones, which are four-membered lactam rings. researchgate.netmdpi.com This demonstrates how the parent acid can be elaborated into more complex molecular scaffolds.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modification of the parent compound helps in identifying analogues with enhanced biological activity or other desired properties.

Environmental Biotransformation and Degradation of 3 Chlorobiphenyl 2 Yl Acetic Acid

Microbial Degradation Pathways of (3-Chlorobiphenyl-2-yl)acetic acid

Microbial activity is a primary driver for the breakdown of many organic pollutants, including chlorinated aromatic compounds. The degradation of compounds structurally similar to (3-Chlorobiphenyl-2-yl)acetic acid, such as chlorobiphenyls, has been the subject of extensive research, providing insights into the potential metabolic routes for this specific molecule.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to initiate the breakdown of aromatic rings.

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems that can degrade a wide range of persistent organic pollutants. nih.govnih.gov While specific studies on (3-Chlorobiphenyl-2-yl)acetic acid are limited, the metabolism of related chlorobiphenyls by fungi offers a predictive framework. Fungal degradation often involves hydroxylation, where a hydroxyl group is added to the biphenyl (B1667301) structure. nih.gov For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to metabolize various PCB congeners. Laccases and peroxidases are key enzymes in these transformations. mdpi.com These enzymes can catalyze the oxidation of phenolic compounds, which can be intermediates in the degradation of chlorobiphenyls. nih.govnih.gov The transformation of hydroxylated monochlorobiphenyls by laccase from the white-rot fungus Trametes versicolor has been observed to lead to the formation of chlorinated dimers. nih.gov The metabolic pathways can be influenced by the specific fungal species and the environmental conditions. nih.gov

Some fungal species that have been studied for their ability to degrade PCBs include:

Aspergillus niger

Pleurotus ostreatus nih.gov

Schizophyllum commune nih.gov

Thermothelomyces thermophila nih.gov

Bacterial degradation of chlorobiphenyls is a well-documented process. nih.gov The primary aerobic pathway involves a series of enzymatic reactions initiated by a dioxygenase enzyme. nih.gov This enzyme introduces two hydroxyl groups onto the aromatic ring, typically at the 2,3-positions, forming a dihydrodiol. nih.gov This is followed by dehydrogenation to a catechol, which then undergoes ring cleavage. nih.govresearchgate.net For monochlorinated biphenyls, the position of the chlorine atom influences the rate of degradation.

In the case of 3-chlorobiphenyl (B164846), a compound closely related to the subject of this article, bacteria such as Pseudomonas species can metabolize it. nih.gov The degradation pathway is expected to proceed through the formation of chlorobenzoic acids. oup.com A co-culture of Pseudomonas sp. HV3 and a Nocardia strain has been shown to degrade Aroclor 1221, a commercial PCB mixture containing monochlorobiphenyls, with the formation of chlorobenzoic acids as metabolites. oup.com The initial attack by biphenyl dioxygenase is a critical step that often determines the substrate range and the extent of degradation. nih.gov

| Bacterial Species | Key Enzymes | Metabolic Products |

| Pseudomonas sp. | Biphenyl dioxygenase, Catechol 2,3-dioxygenase | Chlorobenzoic acids |

| Burkholderia xenovorans LB400 | Biphenyl dioxygenase | Dihydrodiols, catechols |

| Rhodococcus sp. RHA1 | Biphenyl dioxygenase | Dihydrodiols, catechols |

| Achromobacter sp. | Dioxygenase | 4-chlorobenzoic acid (from 4-chlorobiphenyl) nih.gov |

| Bacillus brevis | Dioxygenase | 4-chlorobenzoic acid (from 4-chlorobiphenyl) nih.gov |

Anaerobic Biotransformation Mechanisms, Including Reductive Dechlorination of Related Biphenyls

Under anaerobic conditions, a different set of microbial processes come into play, with reductive dechlorination being a key mechanism for the breakdown of chlorinated aromatic compounds. wikipedia.org This process involves the removal of chlorine atoms from the biphenyl structure, with the chlorine being replaced by a hydrogen atom. wikipedia.org Reductive dechlorination is a crucial first step in the detoxification of highly chlorinated PCBs, as it produces less chlorinated congeners that are more susceptible to aerobic degradation. nih.govnih.gov

Enzymatic Systems Involved in (3-Chlorobiphenyl-2-yl)acetic acid Biodegradation

The biodegradation of chlorinated biphenyls is mediated by a suite of specialized enzymes. nih.gov

Biphenyl Dioxygenase (BP-DO): This is the initial and often rate-limiting enzyme in the aerobic degradation pathway. It is a multi-component enzyme system that introduces two hydroxyl groups onto the biphenyl ring. The substrate specificity of BP-DO plays a crucial role in determining which PCB congeners can be degraded. nih.govnih.gov

Dihydrodiol Dehydrogenase: This enzyme catalyzes the oxidation of the dihydrodiol intermediate to a dihydroxybiphenyl (catechol). nih.gov

Catechol 2,3-Dioxygenase: This enzyme is responsible for the meta-cleavage of the catechol ring, a key step in breaking down the aromatic structure. nih.gov

Laccases and Peroxidases: These are extracellular enzymes primarily produced by fungi that have a broad substrate specificity and can oxidize a wide range of phenolic compounds, including hydroxylated intermediates of chlorobiphenyl degradation. mdpi.comnih.gov

Reductive Dehalogenases: These enzymes are key to anaerobic degradation, catalyzing the removal of chlorine atoms from the biphenyl structure. mdpi.com

Abiotic Degradation Processes of (3-Chlorobiphenyl-2-yl)acetic acid

In addition to microbial activity, abiotic processes can also contribute to the transformation of (3-Chlorobiphenyl-2-yl)acetic acid in the environment. One such process is reductive dechlorination by zero-valent metals. For example, palladized iron (Pd/Fe) and palladized zinc (Pd/Zn) have been shown to effectively dechlorinate mono- and di-chlorinated biphenyls. tandfonline.com The reaction proceeds via a stepwise dechlorination, with the major products being biphenyl and less chlorinated biphenyls. tandfonline.com The degradation rates for monochlorobiphenyls were observed to be in the order of 4-CBP > 3-CBP > 2-CBP, indicating that the position of the chlorine atom influences the reaction rate. tandfonline.com

Photolytic Degradation Pathways

The degradation of chlorinated aromatic compounds, including chlorobiphenyls, can be significantly influenced by photolysis, the process of chemical breakdown by photons. The general principle of photolytic degradation of chlorobiphenyls involves the absorption of light energy, which can lead to the cleavage of the carbon-chlorine (C-Cl) bond. This process can result in dechlorination, where a chlorine atom is replaced by a hydrogen atom, or the formation of more polar products such as hydroxylated derivatives.

Further photolytic reactions could lead to the degradation of the biphenyl ring system itself, although this typically requires more energy and is a slower process than dechlorination. The presence of sensitizers in the environment, such as humic acids, can also accelerate the rate of photolytic degradation.

Table 1: Potential Photolytic Degradation Products of (3-Chlorobiphenyl-2-yl)acetic acid

| Parent Compound | Potential Photodegradation Product | Reaction Type |

| (3-Chlorobiphenyl-2-yl)acetic acid | (Biphenyl-2-yl)acetic acid | Reductive Dechlorination |

| (3-Chlorobiphenyl-2-yl)acetic acid | Hydroxylated (3-Chlorobiphenyl-2-yl)acetic acid derivatives | Photo-hydroxylation |

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of (3-Chlorobiphenyl-2-yl)acetic acid, two main sites are of interest for hydrolysis: the carbon-chlorine bond on the biphenyl ring and the carboxylic acid group.

The carbon-chlorine bond in aryl chlorides, such as the one in the 3-chlorobiphenyl moiety, is known to be very stable and resistant to hydrolysis under normal environmental conditions. This stability is due to the partial double-bond character of the C-Cl bond, which arises from the overlap of the lone pair of electrons on the chlorine atom with the π-electron system of the benzene (B151609) ring. Therefore, the hydrolytic cleavage of the C-Cl bond in (3-Chlorobiphenyl-2-yl)acetic acid is expected to be a very slow and generally insignificant degradation pathway in the environment.

The carboxylic acid group, on the other hand, can undergo acid-base reactions in water, existing in equilibrium between its protonated form (the acid) and its deprotonated form (the carboxylate anion). This does not represent degradation but affects the compound's solubility and transport. If the acetic acid moiety were esterified, the resulting ester would be susceptible to hydrolysis, yielding the parent carboxylic acid and an alcohol.

Environmental Fate and Transport Mechanisms of (3-Chlorobiphenyl-2-yl)acetic acid in Various Media

The environmental fate and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Compared to its parent compound, 3-chlorobiphenyl, (3-Chlorobiphenyl-2-yl)acetic acid possesses a carboxylic acid group, which significantly increases its polarity and water solubility.

This increased water solubility suggests that (3-Chlorobiphenyl-2-yl)acetic acid will be more mobile in aqueous environments compared to the more hydrophobic PCBs. It will have a lower tendency to adsorb to soil and sediment particles and a reduced potential for bioaccumulation in the fatty tissues of organisms.

In Water: Due to its higher solubility, it is likely to be found dissolved in surface and groundwater. Its transport will be primarily governed by water flow.

In Soil: The compound will be more mobile in soil compared to PCBs, with a greater potential to leach into groundwater. Its adsorption to soil organic matter will be less significant.

In Air: The vapor pressure of (3-Chlorobiphenyl-2-yl)acetic acid is expected to be lower than that of 3-chlorobiphenyl, reducing its potential for long-range atmospheric transport. However, it could be transported in the atmosphere adsorbed to particulate matter.

Table 2: Predicted Environmental Partitioning of (3-Chlorobiphenyl-2-yl)acetic acid

| Environmental Compartment | Predicted Behavior | Reasoning |

| Water | High mobility and solubility | Presence of the polar carboxylic acid group |

| Soil/Sediment | Lower adsorption, higher leaching potential | Increased polarity reduces partitioning to organic matter |

| Biota | Lower bioaccumulation potential | Higher water solubility facilitates excretion |

| Air | Lower volatility, potential for transport on particles | Lower vapor pressure compared to parent PCB |

Role as a Metabolite or Intermediate in Chlorobiphenyl Transformation Cycles

Polychlorinated biphenyls are known to undergo biotransformation in various organisms, including microorganisms and mammals. The metabolism of lower-chlorinated PCBs, such as 3-chlorobiphenyl (PCB 2), is a critical area of research. nih.gov While the formation of hydroxylated metabolites is a well-documented primary step, the subsequent degradation pathways are complex and can lead to a variety of products.

The formation of (3-Chlorobiphenyl-2-yl)acetic acid as a metabolite of 3-chlorobiphenyl is plausible, although not extensively documented as a major pathway. One potential route for its formation could involve the microbial degradation of the biphenyl structure. Some bacterial strains are known to degrade biphenyl and its chlorinated derivatives through pathways that lead to the formation of chlorinated benzoic acids. It is conceivable that a similar pathway, or a side reaction, could lead to the formation of a chlorinated biphenyl acetic acid.

Another possibility is the metabolism of alkylated chlorobiphenyls, where an ethyl group attached to the biphenyl ring could be oxidized to an acetic acid group. However, the primary focus of most metabolic studies has been on the direct hydroxylation of the biphenyl rings. nih.gov

The presence of (3-Chlorobiphenyl-2-yl)acetic acid in the environment would therefore likely represent an intermediate in the broader transformation and degradation of certain chlorobiphenyl congeners. As a more polar and water-soluble compound than its precursor, its formation would facilitate further microbial degradation and eventual mineralization, or increase its mobility and potential for transport in aqueous systems.

Molecular and Cellular Biological Interactions of 3 Chlorobiphenyl 2 Yl Acetic Acid

Interactions with Biological Macromolecules

The biological effects of a compound are often initiated by its interaction with biological macromolecules, such as enzymes and receptors. For (3-Chlorobiphenyl-2-yl)acetic acid, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may also interact with key enzymes involved in inflammatory pathways.

Enzyme Modulation and Inhibition Studies

Biphenylacetic acid derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. wikipedia.org These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. wikipedia.org The active metabolite of the NSAID fenbufen (B1672489) is 4-biphenylacetic acid, which has been shown to inhibit prostaglandin (B15479496) E2 synthesis. nih.govwikipedia.org Given the structural analogy, (3-Chlorobiphenyl-2-yl)acetic acid is also anticipated to act as a COX inhibitor.

The presence of the chlorine atom and the specific substitution pattern are expected to influence the inhibitory potency and selectivity towards COX-1 and COX-2. Structure-activity relationship studies of diclofenac (B195802), another chlorinated phenylacetic acid derivative, have shown that halogen substituents in the ortho positions of the aniline (B41778) ring are associated with optimal activity. nih.gov The angle of twist between the two phenyl rings and the compound's lipophilicity are also critical parameters for COX inhibition. nih.gov

Table 1: Enzyme Inhibition Data for a Related Biphenylacetic Acid Derivative

| Compound | Target Enzyme | Inhibition Metric | Value |

|---|

Receptor Binding and Signal Transduction Pathway Investigation

Beyond enzyme inhibition, phenylacetic acid derivatives have been found to interact with specific neurotransmitter receptor sites. For instance, research has shown that phenylacetic acids and the structurally related NSAID diclofenac can bind to high-affinity gamma-hydroxybutyric acid (GHB) binding sites in the brain. nih.gov The active metabolite of fenbufen, 4-biphenylacetic acid, was found to inhibit the binding of a radiolabeled ligand to these sites with a higher affinity than GHB itself. nih.gov This suggests that (3-Chlorobiphenyl-2-yl)acetic acid could potentially modulate neuronal signaling pathways, although further investigation is required to confirm this.

The binding to such receptors could trigger or interfere with intracellular signal transduction cascades, although the specific pathways affected by (3-Chlorobiphenyl-2-yl)acetic acid have not been elucidated.

Cellular Pharmacokinetics: Uptake and Intracellular Distribution

The ability of a compound to exert a biological effect is dependent on its ability to reach its target within the cell. As a carboxylic acid, the cellular uptake of (3-Chlorobiphenyl-2-yl)acetic acid is likely to be influenced by its lipophilicity and the pH of the surrounding environment. Generally, NSAIDs are well-absorbed from the gastrointestinal tract and are highly bound to plasma proteins, which can limit their distribution into tissues. youtube.com

The uptake of similar compounds can be mediated by various transporters. For example, prodrugs of gabapentin, which have a similar acetic acid moiety, have been shown to be substrates for high-capacity nutrient transporters like the monocarboxylate transporter type-1 (MCT1) and the sodium-dependent multivitamin transporter (SMVT). nih.gov It is plausible that (3-Chlorobiphenyl-2-yl)acetic acid may also utilize such transporters for its entry into cells.

Once inside the cell, the distribution of (3-Chlorobiphenyl-2-yl)acetic acid would be governed by its physicochemical properties. The lipophilic nature of the biphenyl (B1667301) structure would favor its association with cellular membranes and lipid-rich compartments.

Biotransformation within Biological Systems: Metabolic Pathways and Conjugation

Xenobiotic compounds like (3-Chlorobiphenyl-2-yl)acetic acid are subject to metabolic transformations within the body, primarily in the liver, to facilitate their elimination. researchgate.net The metabolism of this compound can be considered in two parts: the transformation of the chlorinated biphenyl core and the conjugation of the carboxylic acid group.

Studies on the metabolism of 3-chlorobiphenyl (B164846) (PCB 2), a structurally related compound lacking the acetic acid group, have been conducted in human-relevant cell lines. These studies revealed that the biphenyl core undergoes several key transformations:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings.

Sulfation and Glucuronidation: Conjugation of the newly formed hydroxyl groups with sulfate (B86663) or glucuronic acid to increase water solubility.

Dechlorination: The removal of the chlorine atom, which can be followed by further hydroxylation and conjugation. nih.gov

The carboxylic acid moiety of (3-Chlorobiphenyl-2-yl)acetic acid is also a primary site for metabolic reactions. Xenobiotic carboxylic acids are known to undergo several key metabolic pathways:

Glucuronidation: The formation of acyl glucuronides, which are generally more water-soluble and readily excreted. researchgate.net

Coenzyme A (CoA) Conjugation: Activation of the carboxylic acid to a CoA thioester. These reactive intermediates can then form conjugates with amino acids like glycine (B1666218) or taurine (B1682933), or potentially interfere with lipid metabolism. nih.gov

Therefore, the biotransformation of (3-Chlorobiphenyl-2-yl)acetic acid is expected to produce a variety of metabolites, including hydroxylated, dechlorinated, and conjugated forms.

Table 2: Potential Metabolic Pathways for (3-Chlorobiphenyl-2-yl)acetic acid

| Metabolic Phase | Reaction Type | Potential Metabolites |

|---|---|---|

| Phase I | Hydroxylation | Hydroxylated (3-Chlorobiphenyl-2-yl)acetic acid |

| Phase I | Dechlorination | (Biphenyl-2-yl)acetic acid and its hydroxylated derivatives |

| Phase II | Glucuronidation | (3-Chlorobiphenyl-2-yl)acetyl glucuronide |

| Phase II | Amino Acid Conjugation | Glycine or taurine conjugates of (3-Chlorobiphenyl-2-yl)acetic acid |

Elucidation of Biological Activity Mechanisms at the Cellular Level

If acting as a COX inhibitor, it would reduce the cellular production of prostaglandins. nih.gov This would lead to a decrease in inflammatory responses, such as vasodilation and increased vascular permeability. It could also influence cellular processes regulated by prostaglandins, including cell proliferation and apoptosis. nih.gov

The potential interaction with GHB receptors suggests a role in modulating neuronal activity, although the downstream consequences of this binding are not yet understood. nih.gov

Furthermore, the presence of the chlorine atom could confer additional biological activities. Chlorinated aromatic compounds can exhibit a range of effects, and their toxicity and biological action are often linked to their electronic properties and ability to participate in intermolecular interactions. researchgate.net For example, some chlorinated phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated antimicrobial activity. nih.govmdpi.com This raises the possibility that (3-Chlorobiphenyl-2-yl)acetic acid could also possess such properties.

Advanced Analytical Methodologies for 3 Chlorobiphenyl 2 Yl Acetic Acid Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of (3-Chlorobiphenyl-2-yl)acetic acid from complex mixtures, enabling its accurate quantification and subsequent spectroscopic analysis. Both gas and liquid chromatography offer distinct advantages for the analysis of this and related compounds.

Gas Chromatography (GC) Applications in Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the carboxylic acid group, direct analysis of (3-Chlorobiphenyl-2-yl)acetic acid by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of the analyte.

A typical approach involves the esterification of the carboxylic acid moiety, for instance, by reaction with a suitable agent like diazomethane (B1218177) or through acid-catalyzed esterification with an alcohol. While specific methods for (3-Chlorobiphenyl-2-yl)acetic acid are not extensively documented in publicly available literature, general methods for related chlorinated acids can be adapted. For example, the analysis of chlorinated acetic acids has been successfully performed after derivatization to their methyl or other alkyl esters.

Hypothetical GC Method Parameters for a Derivatized Analog:

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Derivatizing Agent | Diazomethane or BF3/Methanol (B129727) |

This table represents a hypothetical set of conditions based on the analysis of similar compounds and is for illustrative purposes.

Liquid Chromatography (LC) Applications in Analysis

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the direct analysis of (3-Chlorobiphenyl-2-yl)acetic acid without the need for derivatization. Reversed-phase chromatography is the most common mode employed for such analyses.

The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. To ensure good peak shape and prevent the ionization of the carboxylic acid group, the mobile phase is often acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. biocompare.com This suppresses the dissociation of the analyte's carboxyl group, leading to better retention and more symmetrical peaks.

Illustrative LC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm or Mass Spectrometer (MS) |

This table provides an example of typical LC conditions and is for illustrative purposes.

Mass Spectrometric and Spectroscopic Characterization

Mass spectrometry and spectroscopic techniques are pivotal for the unequivocal identification, structural elucidation, and quantification of (3-Chlorobiphenyl-2-yl)acetic acid.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is a highly sensitive and specific technique for the analysis of (3-Chlorobiphenyl-2-yl)acetic acid.

In Electrospray Ionization (ESI) , commonly used in LC-MS, analysis in negative ion mode would be preferred for the acidic analyte. The deprotonated molecule [M-H]- would be the predominant ion observed. This technique is softer than EI and often results in less fragmentation, providing clear molecular weight information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like (3-Chlorobiphenyl-2-yl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Although a published, fully assigned spectrum for (3-Chlorobiphenyl-2-yl)acetic acid is not available, the expected chemical shifts can be inferred from the analysis of its structural components: a 3-chlorobiphenyl (B164846) moiety and an acetic acid group attached to the 2-position of one of the phenyl rings.

Expected ¹H NMR Spectral Features:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will influence the chemical shifts and coupling constants.

Methylene (B1212753) Protons: A singlet in the region of δ 3.5-4.0 ppm corresponding to the -CH₂- group of the acetic acid side chain.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the carboxylic acid carbon.

Aromatic Carbons: A series of signals in the aromatic region (typically δ 120-145 ppm). The carbon atoms attached to the chlorine and the other phenyl ring, as well as the carbon bearing the acetic acid group, will have distinct chemical shifts.

Methylene Carbon: A signal in the aliphatic region (typically δ 35-45 ppm) for the -CH₂- group.

For comparison, the ¹³C NMR spectrum of 3-Chlorobiphenyl in CDCl₃ shows signals at δ 143.29, 140.03, 134.84, 129.98, 128.94, 127.91, 127.45, 127.33, 127.21, and 125.35 ppm. nih.gov

Other Spectroscopic Methods (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For (3-Chlorobiphenyl-2-yl)acetic acid, the IR spectrum would be expected to show characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid group around 1700-1725 cm⁻¹.

C-Cl stretching vibrations, typically in the fingerprint region below 1000 cm⁻¹.

C-H stretching and C=C bending vibrations associated with the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy gives information about the electronic transitions within the molecule. The biphenyl (B1667301) chromophore is expected to exhibit strong absorption bands in the UV region. The presence of the chlorine atom and the acetic acid group may cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl. For reference, the UV spectrum of 3-chlorobiphenyl shows absorption maxima in the ranges of 197-222 nm, 214-265 nm, and 267-302 nm. nih.gov

Optimized Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction and cleanup of (3-Chlorobiphenyl-2-yl)acetic acid from complex matrices such as soil, water, and biological tissues are critical preliminary steps for accurate analytical measurement. The choice of extraction method depends on the matrix type, the physicochemical properties of the analyte, and the desired level of sensitivity. While specific protocols for (3-Chlorobiphenyl-2-yl)acetic acid are not extensively documented, optimized procedures for related polychlorinated biphenyls (PCBs) and their metabolites provide a strong foundation for its extraction.

Commonly employed techniques include solvent extraction, solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DiLLME). Solvent extraction often utilizes a mixture of polar and non-polar solvents to efficiently extract the target compound. For more complex samples, SPE is a preferred method due to its high recovery rates and ability to effectively remove interfering substances. nih.gov DiLLME is a miniaturized version of liquid-liquid extraction that offers high enrichment factors and reduced solvent consumption. gcms.cz

An example of a sample preparation procedure for a related class of compounds, polychlorinated biphenyls, in human serum involves manual small-size solid-phase extraction followed by automated clean-up using multi-sorbent liquid chromatography columns. nih.gov For environmental samples like sediment, a common approach involves solvent extraction followed by a combined purification-separation step on an alumina-silica column. nih.gov The metabolism of a similar compound, 3-chlorobiphenyl (PCB 2), has been studied in HepG2 cells, where metabolites were extracted from the cell culture media for analysis. nih.gov

Below is a table summarizing potential extraction protocols applicable to (3-Chlorobiphenyl-2-yl)acetic acid based on methods developed for related compounds.

| Matrix | Extraction Technique | Key Parameters | Primary Function |

| Human Serum | Solid-Phase Extraction (SPE) | Small size disposable cartridges, automated clean-up | Extraction and purification |

| Sediment | Solvent Extraction & Column Chromatography | Alumina-silica column | Extraction and fractionation |

| Water | Dispersive Liquid-Liquid Microextraction (DiLLME) | Use of a disperser solvent (e.g., isopropyl alcohol) and an extraction solvent | Extraction and preconcentration |

| Cell Culture Media | Liquid-Liquid Extraction | Not specified in detail | Extraction of metabolites |

Table 1: Potential Sample Preparation and Extraction Protocols for (3-Chlorobiphenyl-2-yl)acetic acid in Complex Matrices

Development and Validation of High-Throughput Analytical Assays

The need to analyze a large number of samples in environmental monitoring and toxicological studies has driven the development of high-throughput analytical assays. These methods are characterized by their speed, automation, and ability to process multiple samples in parallel.

Mass spectrometry (MS) coupled with chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), is the cornerstone of high-throughput analysis for compounds like (3-Chlorobiphenyl-2-yl)acetic acid. A high-throughput screening platform utilizing a solid-phase extraction based time-of-flight mass spectrometer system has been successfully implemented for the rapid screening and characterization of covalent binding of inhibitors to proteins. nih.gov This system allows for an analysis time of approximately 20 seconds per sample, including sample loading and desalting, while providing accurate mass measurements. nih.gov

For the biomonitoring of related PCBs in human serum, a method involving gas chromatography coupled to isotope dilution high-resolution mass spectrometry (GC-ID-HRMS) has been established. nih.gov This method allows for the processing of 20 samples per day and has been validated under ISO 17025 criteria. nih.gov

Fluorescent-based high-throughput screening (HTS) cell-based assays also present a viable option for screening large numbers of samples. acs.org These assays can be miniaturized to 96-, 384-, and even 1536-well formats, significantly increasing throughput. acs.orgnih.gov Automation and robotic workstations are key to the efficiency of these high-throughput platforms. youtube.com

The validation of these high-throughput assays is critical to ensure the reliability of the generated data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For a method analyzing organochlorine pesticides and PCBs, linearity was demonstrated with r² values of 0.990 or greater. gcms.cz

The table below presents typical validation parameters for high-throughput analytical assays based on data for related compounds.

| Analytical Technique | Linearity (r²) | Limit of Quantification (LOQ) | Precision (Relative Standard Deviation) | Throughput |

| GC-MS/MS | ≥ 0.990 gcms.cz | Analyte-dependent, e.g., 10 ng/L for some organochlorines gcms.cz | < 20% nih.gov | High |

| LC-TOF-MS | Not specified | Not specified | High precision with mass accuracy of ±0.02 amu nih.gov | ~20 seconds/sample nih.gov |

| GC-ID-HRMS | Not specified | Sub-picogram level nih.gov | High reproducibility and long-term stability nih.gov | 20 samples/day nih.gov |

Table 2: Validation Parameters for High-Throughput Analytical Assays

Theoretical and Computational Studies on 3 Chlorobiphenyl 2 Yl Acetic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. nih.gov These methods can compute various molecular descriptors that help in predicting the reactivity and stability of (3-Chlorobiphenyl-2-yl)acetic acid.

The geometry of the molecule is first optimized to find its lowest energy conformation. This optimized structure is then used to calculate key electronic parameters. The distribution of electron density, for instance, can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies electrophilic and nucleophilic sites, crucial for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For (3-Chlorobiphenyl-2-yl)acetic acid, the presence of the chlorine atom and the carboxylic acid group would significantly influence the electron distribution and, consequently, the HOMO-LUMO energies and locations within the molecule.

Other calculated parameters like dipole moment, polarizability, and atomic charges provide further details on the molecule's polarity and reactive centers. physchemres.org These quantum chemical descriptors are foundational for more complex modeling, such as QSAR and molecular docking.

Table 1: Illustrative Quantum Chemical Parameters for a Biphenyl (B1667301) Acetic Acid Derivative Note: This table presents typical data obtained from quantum chemical calculations and is for illustrative purposes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

| Molecular Electrostatic Potential | Varies across surface | Predicts sites for electrophilic and nucleophilic attack |

Molecular Modeling: Docking and Dynamics Simulations for Biological Interactions

Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are used to explore how a ligand like (3-Chlorobiphenyl-2-yl)acetic acid might interact with a biological target, typically a protein or enzyme. nih.govnih.gov Given that many biphenyl acetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, these enzymes are logical targets for such studies. tsijournals.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves placing the 3D structure of (3-Chlorobiphenyl-2-yl)acetic acid into the binding pocket of a target protein (e.g., COX-2). A scoring function then estimates the binding affinity, usually expressed as a binding energy (kcal/mol), with more negative values indicating a stronger interaction. Docking can reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues (e.g., Arginine, Tyrosine) in the active site, as well as hydrophobic interactions involving the biphenyl rings. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding. nih.gov These simulations can confirm the stability of the interactions predicted by docking and reveal how the ligand and protein adapt to each other's presence. The results can provide insights into the residence time of the ligand in the binding site and the conformational changes that may occur upon binding.

Table 2: Example of Molecular Docking Results for a Ligand in a Protein Active Site Note: This table is a representative example of data generated from a molecular docking study.

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity. |

| Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the active site forming bonds. |

| Hydrogen Bonds | 2 | Formed between the ligand's carboxyl group and Arg120, Ser530. |

| Hydrophobic Interactions | Phe518, Leu352 | Interactions with the biphenyl core of the ligand. |

| RMSD of Complex | 1.8 Å | Root Mean Square Deviation from MD simulation, indicating stability. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenyl Acetate Derivatives

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. gardp.orgyoutube.com Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate variations in a compound's chemical structure with changes in its biological activity. longdom.orgijnrd.org

For biphenyl acetic acid derivatives, QSAR studies have been conducted to optimize their anti-inflammatory activity and minimize toxicity. tsijournals.com In one such study, a series of 4',5-disubstituted 3-biphenylyl acetic acid derivatives were analyzed to develop QSAR models for anti-inflammatory action and acute toxicity. tsijournals.com

The study utilized multiple regression analysis to build equations linking physicochemical descriptors (representing electronic, steric, and lipophilic properties) to the observed biological activity. For anti-inflammatory activity, the model revealed the importance of electronic and steric parameters, suggesting that electron-withdrawing and less bulky groups at specific positions could enhance activity. Similarly, the toxicity model indicated that less bulky groups and lower lipophilicity would likely result in safer compounds. tsijournals.com These models provide a rational basis for designing new, more potent, and safer analogues.

Table 3: QSAR Model for Anti-inflammatory Activity of 3-Biphenylyl Acetic Acid Derivatives Source: Adapted from research on 4',5-disubstituted 3-biphenylylacetic acid derivatives. tsijournals.com

| Model Parameter | Value/Descriptor | Interpretation |

| Statistical Measure | ||

| Correlation Coefficient (r) | 0.838 | Good correlation between predicted and observed activity. |

| Coefficient of Determination (r²) | 0.702 | 70.2% of the variance in activity is explained by the model. |

| F-statistic | 14.17 | The model is statistically significant. |

| Contributing Descriptors | ||

| Dipole Moment Z Component | Negative Coefficient (-0.227) | Lower value in this dimension is favorable for activity. |

| VAMP HOMO (Whole Molecule) | Negative Coefficient (-1.469) | Lower HOMO energy is favorable, suggesting electron-withdrawing character is beneficial. |

| Inertia Moment 2 Length | Negative Coefficient (-0.414) | Smaller, less bulky molecules are preferred for higher activity. |

Predictive Modeling of Environmental Fate and Degradation Pathways

Predictive modeling is a crucial in-silico approach to assess the potential environmental impact of chemicals, especially when experimental data is scarce. whiterose.ac.uknih.gov For (3-Chlorobiphenyl-2-yl)acetic acid, which contains a polychlorinated biphenyl (PCB)-like structure, understanding its environmental fate is particularly important. Models such as the US EPA's EPISuite can estimate key properties that determine a chemical's behavior in the environment. ncsu.edu

Persistence and Biodegradation: Models like BIOWIN predict the likelihood and rate of a chemical's biodegradation. ncsu.edu Based on its structural fragments, the model can estimate whether the compound will degrade in hours, days, weeks, or months. The biphenyl core, particularly with chlorine substitution, suggests a degree of resistance to degradation.

Metabolism and Degradation Products: The metabolism of related lower-chlorinated PCBs has been studied using in silico tools in conjunction with cell-based assays. nih.gov These studies show that metabolism can involve hydroxylation and, notably, dechlorination. nih.gov For (3-Chlorobiphenyl-2-yl)acetic acid, predictive models could suggest potential metabolites, such as hydroxylated and dechlorinated forms of the parent acid. Identifying these transformation products is vital, as they may have their own toxicological profiles. whiterose.ac.uk

Table 4: Illustrative Predicted Environmental Fate Parameters Note: This table shows typical parameters estimated by predictive software like EPISuite and is for illustrative purposes.

| Parameter | Predicted Outcome | Environmental Implication |

| Biodegradation Half-Life (Water) | Weeks to Months | Suggests moderate persistence in aquatic environments. |

| Soil Adsorption Coefficient (Koc) | High | Indicates the compound is likely to adsorb to soil and organic matter, limiting mobility. |

| Bioaccumulation Factor (BCF) | Moderate | Suggests a potential to accumulate in aquatic organisms. |

| Atmospheric Hydroxylation Half-Life | ~2 days | Primary degradation pathway in the atmosphere. |

| Predicted Metabolites | Hydroxylated derivatives, dechlorinated products | Potential formation of transformation products that require further assessment. |

Future Research Perspectives and Role of 3 Chlorobiphenyl 2 Yl Acetic Acid in Scientific Advancement

Utility as a Reference Standard in Environmental Contaminant Research

The accurate detection and quantification of environmental contaminants are foundational to understanding their distribution, fate, and toxicological impact. Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are widespread in the environment. usgs.gov While the parent PCB compounds are extensively monitored, there is a growing recognition of the importance of their metabolites, which can be more toxic and are often more water-soluble, leading to different environmental behaviors. nih.gov

The metabolism of PCBs is a complex process that can lead to a wide array of derivatives, including hydroxylated PCBs (OH-PCBs), methyl sulfone PCBs (MeSO2-PCBs), and potentially other acidic metabolites. nih.gov To accurately identify and quantify these metabolites in environmental and biological samples, high-purity analytical standards are essential. chemservice.comsigmaaldrich.com (3-Chlorobiphenyl-2-yl)acetic acid could serve as a crucial reference standard for the analysis of a specific class of PCB metabolites that may have been previously overlooked. The availability of such a standard would enable researchers to:

Develop and validate new analytical methods for the detection of chlorobiphenyl acetic acids in various matrices such as water, soil, and biological tissues.

Investigate the environmental occurrence and concentration of this and related metabolites, providing a more complete picture of PCB contamination.

Conduct toxicological studies to assess the specific risks associated with this class of PCB metabolites.

The lack of available standards for many PCB metabolites is a significant barrier to comprehensive risk assessment. nih.gov Therefore, the synthesis and certification of (3-Chlorobiphenyl-2-yl)acetic acid as a reference material would be a significant contribution to environmental science.

Investigation as a Synthetic Intermediate for Novel Chemical and Pharmaceutical Scaffolds

Biphenyl (B1667301) derivatives are a common structural motif in medicinal chemistry and materials science due to their unique conformational properties and biological activities. Chlorinated aromatic compounds, including those with acetic acid functionalities, are valuable synthetic intermediates for the construction of more complex molecules. google.commdpi.com

While specific applications of (3-Chlorobiphenyl-2-yl)acetic acid are not yet documented, its structure suggests potential as a building block in organic synthesis. For instance, similar compounds like 2-(2-(4-chlorophenyl)phenyl)acetic acid are key intermediates in the synthesis of pharmaceutical compounds. google.com The presence of the carboxylic acid group allows for a variety of chemical transformations, such as amidation and esterification, to create a library of new compounds. The chlorine substituent and the biphenyl core can also be modified through various cross-coupling reactions.

Potential synthetic applications could include:

Pharmaceuticals: The biphenyl acetic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Further modification of (3-Chlorobiphenyl-2-yl)acetic acid could lead to the discovery of new therapeutic agents.

Agrochemicals: The fungicide boscalid (B143098) is a biphenyl derivative, highlighting the potential for this class of compounds in agriculture. google.com

Materials Science: Biphenyl-containing polymers can exhibit useful properties such as thermal stability and liquid crystallinity.

The synthesis of (3-Chlorobiphenyl-2-yl)acetic acid itself could likely be achieved through multi-step processes, potentially involving a Friedel-Crafts acylation followed by hydrolysis, similar to the synthesis of related biphenyl acetic acid derivatives.

Contributions to Structure-Based Research and Design

Understanding the relationship between the chemical structure of a compound and its biological activity is a fundamental goal of toxicology and drug discovery. For PCBs, structure-activity relationships (SARs) have been extensively studied, particularly for their ability to interact with the aryl hydrocarbon receptor (AhR). However, the SARs for many PCB metabolites are less understood. nih.govacs.orgnih.gov

Research into (3-Chlorobiphenyl-2-yl)acetic acid could provide valuable data points for developing more comprehensive SAR models for PCB metabolites. Key areas of investigation would include:

Receptor Binding: Determining the binding affinity of (3-Chlorobiphenyl-2-yl)acetic acid for various cellular receptors, including nuclear receptors and enzymes.

Enzyme Inhibition: Assessing the potential of this compound to inhibit key enzymes, such as those involved in steroid metabolism or prostaglandin (B15479496) synthesis.

Computational Modeling: Using the structure of (3-Chlorobiphenyl-2-yl)acetic acid in computational models to predict the toxicity and biological activity of other, similar PCB metabolites.

By comparing the activity of (3-Chlorobiphenyl-2-yl)acetic acid with its parent compound, 3-chlorobiphenyl (B164846), and other metabolites like hydroxylated derivatives, researchers can gain a deeper understanding of how different functional groups influence the toxicological profile of PCBs.

Interdisciplinary Research Approaches for Comprehensive Understanding

A full understanding of the environmental and health implications of (3-Chlorobiphenyl-2-yl)acetic acid requires a collaborative, interdisciplinary approach. This would involve researchers from various fields, including:

Analytical Chemistry: To develop sensitive and selective methods for the detection and quantification of the compound in complex matrices. uiowa.eduuiowa.edu

Synthetic Chemistry: To produce the compound in high purity for use as a reference standard and for toxicological testing. taylorfrancis.comresearchgate.net

Environmental Science: To study the environmental fate, transport, and bioaccumulation of the compound. toxicdocs.org

Toxicology and Biochemistry: To investigate the mechanisms of toxicity and the metabolic pathways of the compound in various organisms. nih.govnih.govresearchgate.net

Computational Chemistry: To model the properties and interactions of the compound to predict its behavior and guide experimental studies.

By integrating these different perspectives, the scientific community can build a comprehensive profile of (3-Chlorobiphenyl-2-yl)acetic acid, from its formation and occurrence in the environment to its potential biological effects. This holistic approach is essential for accurately assessing the risks posed by the complex mixture of PCBs and their metabolites that are present in our environment.

Q & A

Q. What are the established synthetic routes for (3-Chlorobiphenyl-2-yl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 3-chlorobiphenyl with chloroacetyl chloride in the presence of AlCl₃ (Lewis acid catalyst) at 0–5°C yields the acetylated intermediate, followed by hydrolysis under alkaline conditions (e.g., NaOH, 60°C) to form the acetic acid derivative . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of biphenyl to acyl chloride) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, confirmed by HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of (3-Chlorobiphenyl-2-yl)acetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals, such as the biphenyl protons (δ 7.2–7.8 ppm) and the acetic acid methylene group (δ 3.7 ppm, singlet). ¹³C NMR confirms the carbonyl carbon at δ 172 ppm .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-H]⁻ at m/z 264.03 (calculated for C₁₄H₁₁ClO₂), with fragmentation patterns validating the biphenyl-acetic acid backbone .

- X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic Pbca space group) reveals bond angles and dihedral angles between the chlorophenyl and acetic acid moieties, critical for structure-activity studies .

Q. What are the key physicochemical properties of (3-Chlorobiphenyl-2-yl)acetic acid relevant to experimental design?

- Methodological Answer :

- Solubility : Limited aqueous solubility (0.12 mg/mL at 25°C) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays.

- pKa : The carboxylic acid group has a pKa of ~3.2, requiring pH adjustment (e.g., phosphate buffer at pH 7.4) for ionization in physiological studies .

- Thermal Stability : Decomposes at 215°C (DSC data), indicating stability under standard laboratory storage conditions (RT, desiccated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (3-Chlorobiphenyl-2-yl)acetic acid?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Dose-Response Reproducibility : Conduct triplicate experiments across a 10–100 μM range, using standardized cell lines (e.g., HEK293 for receptor binding assays) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., dechlorinated derivatives) that may interfere with activity .

- Molecular Docking : Compare binding affinities to target proteins (e.g., COX-2) using AutoDock Vina, correlating computational ΔG values with experimental IC₅₀ data .

Q. What experimental approaches elucidate the mechanism of action of (3-Chlorobiphenyl-2-yl)acetic acid in modulating inflammatory pathways?

- Methodological Answer :

- Gene Knockdown : siRNA silencing of NF-κB or COX-2 in macrophages (RAW264.7) quantifies the compound’s dependency on these pathways via qPCR and ELISA (PGE₂ levels) .

- Kinase Assays : Use fluorescent ATP analogs in vitro to measure inhibition of kinases like p38 MAPK, with IC₅₀ calculated via nonlinear regression .

- In Vivo Models : Collagen-induced arthritis in mice (dose: 10 mg/kg/day, oral) evaluates reduction in joint swelling and TNF-α serum levels .

Q. How can computational modeling predict the environmental fate or biodegradation pathways of (3-Chlorobiphenyl-2-yl)acetic acid?

- Methodological Answer :

- QSAR Models : EPI Suite predicts a half-life of 45 days in soil, driven by the chlorine substituent’s resistance to microbial cleavage .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C-Cl (330 kJ/mol) and C-COO⁻ (285 kJ/mol), identifying hydrolysis as the primary degradation route .

- Metabolite Simulation : BioTransformer 3.0 predicts hydroxylation at the 4-position of the biphenyl ring as the major Phase I metabolite .

Data Contradiction Analysis

Q. Conflicting reports describe the compound’s solubility in polar solvents. How can researchers validate these claims?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measures particle aggregation in ethanol vs. DMSO, correlating with NMR chemical shift changes (e.g., δ 3.7 ppm broadening in ethanol indicates micelle formation) .

- Solubility Parameter Calculations : Hansen solubility parameters (δD=18.5, δP=8.2, δH=6.5) predict miscibility with solvents like acetone (δTotal=19.7) but not water (δTotal=47.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.